![molecular formula C14H24N2O2S B7583346 Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone, commonly known as OTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OTM is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has also been studied.
Mechanism of Action
The mechanism of action of OTM is not yet fully understood. However, studies have suggested that it inhibits viral DNA polymerase by binding to the allosteric site of the enzyme. OTM has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The exact mechanism of action of OTM in treating neurodegenerative diseases is still under investigation.
Biochemical and Physiological Effects:
OTM has been reported to have both biochemical and physiological effects. In vitro studies have shown that OTM inhibits the replication of HCMV by targeting the viral DNA polymerase. Additionally, OTM has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been reported to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using OTM in lab experiments is its potential as a broad-spectrum antiviral agent. Additionally, OTM has been reported to induce apoptosis in cancer cells, making it a potential anticancer agent. However, one of the limitations of using OTM in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of OTM. One of the significant areas of research is its potential as a broad-spectrum antiviral agent. Further studies are needed to determine the efficacy of OTM against other viruses. Additionally, more research is needed to understand the exact mechanism of action of OTM in treating neurodegenerative diseases. Furthermore, studies are needed to determine the toxicity and pharmacokinetics of OTM in vivo.
Synthesis Methods
OTM has been synthesized using different methods, including the reaction of 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde with 3-thiolan-3-ylpiperazine in the presence of sodium cyanoborohydride. Another method involves the reaction of 4-(thiolan-3-yl)piperazine with 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde in the presence of sodium triacetoxyborohydride. Both methods have been reported to yield OTM with high purity.
Scientific Research Applications
OTM has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a potential antiviral agent. OTM has been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting the viral DNA polymerase. Additionally, OTM has been studied for its potential use as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-1-8-18-10-12)16-6-4-15(5-7-16)13-3-9-19-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZKXXWACXKDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

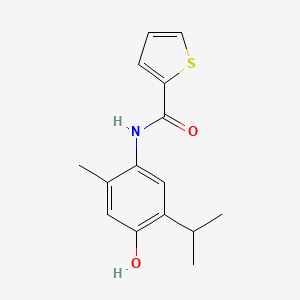
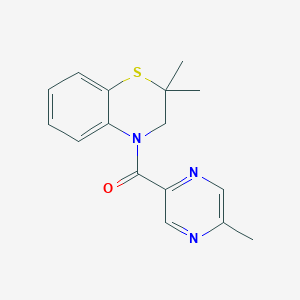
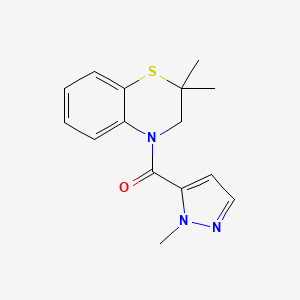
![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)
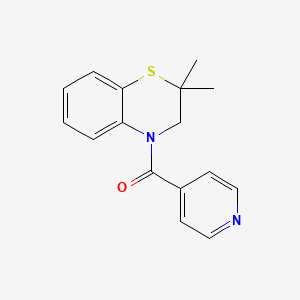
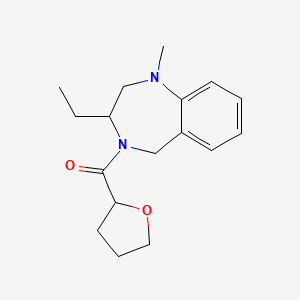
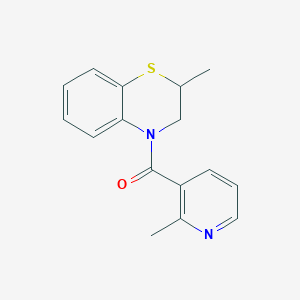
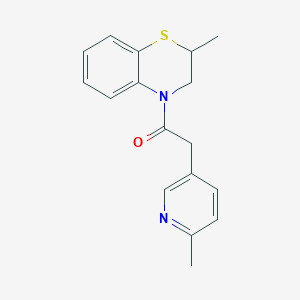
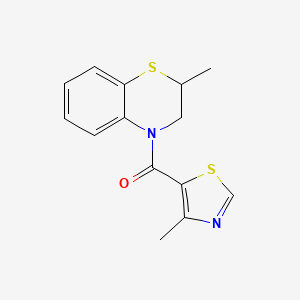
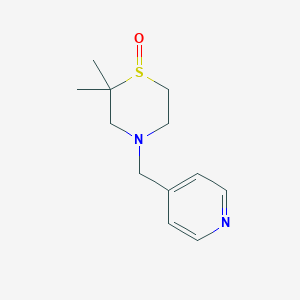
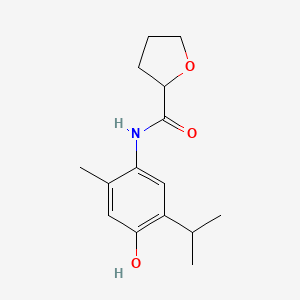
![1-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-[3-(3-fluorophenyl)propyl]urea](/img/structure/B7583367.png)
![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)